molecular formula C19H19BrN2O3 B2476848 3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide CAS No. 1448051-71-5

3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide

Cat. No.: B2476848
CAS No.: 1448051-71-5
M. Wt: 403.276
InChI Key: XMQABQVJZARKJI-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide is a useful research compound. Its molecular formula is C19H19BrN2O3 and its molecular weight is 403.276. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to 3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide have been synthesized and analyzed for their unique chemical properties. For instance, the synthesis and crystal structure of related oxazapolycyclic skeletons have demonstrated the potential for creating complex molecules with strong blue emission properties, indicating their potential application in materials science, particularly in the development of new photophysical materials (Petrovskii et al., 2017).

Pharmacological Interest

The benzoxazepine core, present in several kinase inhibitors, suggests that compounds with similar structures could be of significant interest in the development of new therapeutic agents. For example, a scalable synthesis approach for a benzoxazepine-containing kinase inhibitor has been reported, underscoring the pharmacological relevance of such compounds in drug development (Naganathan et al., 2015).

Novel Synthetic Routes

Research into novel synthetic routes for creating oxazepine derivatives and related compounds is ongoing. One study detailed the development of new synthetic methods for tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives, highlighting the versatility and potential of these compounds for further chemical exploration (Shaabani et al., 2010).

Antifungal and Antibacterial Properties

Some derivatives of oxazepine compounds have shown promising antifungal and antibacterial properties. This suggests potential applications in addressing microbial resistance and developing new antimicrobial agents. The design, synthesis, and evaluation of such compounds against phytopathogenic fungi have been documented, providing a foundation for future research into their practical applications in medicine and agriculture (Yang et al., 2017).

Properties

IUPAC Name

3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-22-10-11-25-17-8-7-14(12-15(17)19(22)24)21-18(23)9-6-13-4-2-3-5-16(13)20/h2-5,7-8,12H,6,9-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQABQVJZARKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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